molecular formula C8H10Cl2N2O B1273099 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one CAS No. 84956-71-8

2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

Cat. No. B1273099
CAS RN: 84956-71-8
M. Wt: 221.08 g/mol
InChI Key: ANFVZRTXGLHTNI-UHFFFAOYSA-N
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Description

The compound “2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridazinones can be generally synthesized through various methods, including cyclization reactions . The synthesis process often involves the reaction of hydrazine with β-dicarbonyl compounds .

Scientific Research Applications

    Synthesis of Biologically Active Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of new potential biologically active derivatives .
    • Method : The sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines .
    • Results : The structures of most of the synthesized compounds were studied by X-ray diffraction .

    Alkylation of p-Cresol

    • Field : Catalysis in Organic and Polymer Chemistry
    • Application : The compound is used in the alkylation of p-cresol with tert-butyl alcohol .
    • Method : Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .
    • Results : The structure of the deep eutectic solvent catalyst was characterized by 1 H NMR spectra, thermogravimetric analysis, and Fourier transform infrared spectra (FT-IR) .

    Optical Brightener

    • Field : Material Science
    • Application : The compound is used as an optical brightener which converts UV light into visible light .
    • Method : It is applied to thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating and printing ink .
    • Results : The compound is also useful in .

    Oxidative Cross-Dehydrogenative Coupling

    • Field : Organic Chemistry
    • Application : The compound is used in oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization .
    • Method : The protocol proceeds in the presence of tert-butyl peroxybenzoate (TBPB) as an oxidant in chlorobenzene (PhCl) as a solvent at 110°C for 24 hours under an inert atmosphere .
    • Results : The reaction involves a free-radical mechanism and proceeds via the addition of an in situ generated acyl radical (from aldehydes/benzyl alcohols/styrenes) on 2H-indazoles .

    Electronic Communication in Tetrathiafulvalene-Tetraazapyrene Triads

    • Field : Material Science
    • Application : The compound is used to investigate the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads .
    • Method : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
    • Results : The observed strong absorption bands in the UV and blue part of the optical spectra are attributed to π–π* transitions localized on the TTF and TAP cores .

    Direct Preparation of tert-Butyl Esters

    • Field : Organic Chemistry
    • Application : The compound is used in a practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine .
    • Method : This system features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .
    • Results : The method provides a fast and practical synthesis of tert-butyl esters .

    Oxidative Cross-Dehydrogenative Coupling

    • Field : Organic Chemistry
    • Application : The compound is used in oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization .
    • Method : The protocol proceeds in the presence of tert-butyl peroxybenzoate (TBPB) as an oxidant in chlorobenzene (PhCl) as a solvent at 110°C for 24 hours under an inert atmosphere .
    • Results : The reaction involves a free-radical mechanism and proceeds via the addition of an in situ generated acyl radical (from aldehydes/benzyl alcohols/styrenes) on 2H-indazoles .

    Electronic Communication in Tetrathiafulvalene-Tetraazapyrene Triads

    • Field : Material Science
    • Application : The compound is used to investigate the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads .
    • Method : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
    • Results : The observed strong absorption bands in the UV and blue part of the optical spectra are attributed to π–π* transitions localized on the TTF and TAP cores .

    Direct Preparation of tert-Butyl Esters

    • Field : Organic Chemistry
    • Application : The compound is used in a practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine .
    • Method : This system features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .
    • Results : The method provides a fast and practical synthesis of tert-butyl esters .

properties

IUPAC Name

2-tert-butyl-4,5-dichloropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVZRTXGLHTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381989
Record name 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

CAS RN

84956-71-8
Record name 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of mucochloric acid (33.8 g, 200 mmol) and tert.-butylhydrazine hydrochloride (24.9 g, 200 mmol) in methanol (400 mL) was stirred at reflux overnight. Methanol was removed in vacuo and the residue was partitioned between ether and water. The organic layer was dried over MgSO4 and filtered. The filtrate was concentrated in vacuo and the residue was purified by column chromatography (silica gel, 100% hexanes). Product-containing fractions were combined and the title compound was crystallized from ether/hexanes (yield: 10.0 g, 22.6%). mp 63-64° C. 1H NMR (300 MHz, CDCl3) δ 1.65 (s, 9H), 7.73 (s, 1H). MS (DCI/NH3) m/z 221 (M+H)+, 238 (M+NH4)+.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To mucochloric acid (4.0 g, 23.6 mmol) in water (35 ml) at 0° C. was added anhydrous Na2CO3 (1.21 g, 11.5 mmol). This was stirred till a clear solution was obtained and to this was added tert-butylhydrazine hydrochloride (2.94 g, 23.6 mmol). A precipitate started to form after a few minutes. The reaction was stirred for a further 2.5 hrs after which it was filtered. The yellow precipitate was washed with cold water and dried to give 4.81 g of the crude hydrazone.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
Reactant of Route 2
2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
Reactant of Route 3
2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
Reactant of Route 4
2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
Reactant of Route 5
2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
Reactant of Route 6
2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

Citations

For This Compound
5
Citations
M Dang, M Liu, L Huang, X Ou, C Long… - Journal of …, 2020 - Wiley Online Library
A series of novel pyridazinone derivatives were designed and synthesized by replacing 4‐(tert‐butyl)phenyl moiety of pyridaben with 2‐phenylthiazole or oxazole fragments via activity …
Number of citations: 3 onlinelibrary.wiley.com
J Qin, M Zhu, H Zhu, L Zhang, Y Fu, J Liu… - … , Sulfur, and Silicon …, 2020 - Taylor & Francis
A series of novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized and characterized by 1 H NMR, 13C NMR, spectroscopies HRMS and IR. Among …
Number of citations: 2 www.tandfonline.com
X Zhu, X Feng, C Yuan, X Cao, J Li - Journal of Molecular Catalysis A …, 2004 - Elsevier
Photocatalytic degradation of pyridaben under UV irradiation has been investigated in acetonitrile/water solution containing TiO 2 particles. The primary degradation of the pollutant …
Number of citations: 46 www.sciencedirect.com
P Xiang, K Sun, S Wang, X Chen, L Qu, B Yu - Chinese Chemical Letters, 2022 - Elsevier
An S N 2-based photochemical strategy using dithiocarbamate anion as catalyst was developed for the activation of benzyl halides, which are extremely challenging to be applied as …
Number of citations: 27 www.sciencedirect.com
C Liu, F Yi, J Zou - Heterocyclic Communications, 2012 - degruyter.com
Novel heterocyclic enamine derivatives based on skeleton of neonicotinoids were designed and prepared by the substitution reaction between heterocyclic enamines with …
Number of citations: 3 www.degruyter.com

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